molecular formula C13H14ClNO3S3 B6440368 5-chloro-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]thiophene-2-sulfonamide CAS No. 2548997-46-0

5-chloro-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]thiophene-2-sulfonamide

Cat. No.: B6440368
CAS No.: 2548997-46-0
M. Wt: 363.9 g/mol
InChI Key: ZHDRBQWWLKHMCN-UHFFFAOYSA-N
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Description

5-Chloro-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]thiophene-2-sulfonamide is a heterocyclic sulfonamide derivative characterized by a benzothiophene core fused with a tetrahydro ring system and a hydroxy substituent at the 4-position. The thiophene sulfonamide moiety is linked via a methylene bridge to the benzothiophene scaffold.

Properties

IUPAC Name

5-chloro-N-[(4-hydroxy-6,7-dihydro-5H-1-benzothiophen-4-yl)methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO3S3/c14-11-3-4-12(20-11)21(17,18)15-8-13(16)6-1-2-10-9(13)5-7-19-10/h3-5,7,15-16H,1-2,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHDRBQWWLKHMCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CS2)C(C1)(CNS(=O)(=O)C3=CC=C(S3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-chloro-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]thiophene-2-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

This compound features a sulfonamide group attached to a thiophene ring, which is further substituted with a benzothiophene moiety. The presence of chlorine and hydroxyl groups enhances its biological profile. The molecular formula is C14H14ClN1O3S2.

The biological activity of sulfonamides, including this compound, is primarily attributed to their ability to inhibit bacterial dihydropteroate synthase, an essential enzyme in folate synthesis. This inhibition leads to the disruption of nucleic acid synthesis in bacteria, thereby exhibiting antimicrobial properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of sulfonamide derivatives. For instance:

  • In vitro studies demonstrated that various sulfonamide derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for certain derivatives ranged from 0.21 μM against Pseudomonas aeruginosa to higher values for other pathogens .
CompoundMIC (μM)Target Pathogen
This compoundTBDTBD
2-hydrazino-carbonyl-benzenesulfonamide0.25E. coli
4-(2-amino-ethyl)-benzenesulfonamide0.30Staphylococcus aureus

Cardiovascular Effects

A study examining the effects of benzene sulfonamides on perfusion pressure and coronary resistance using an isolated rat heart model indicated that certain derivatives could significantly alter cardiovascular parameters. While specific data on the compound was not provided, the findings suggest potential cardiovascular implications for similar sulfonamide structures .

Case Studies

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its structure suggests it may interact with specific biological targets, leading to various pharmacological effects.

Anticancer Activity

Research indicates that compounds similar to 5-chloro-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]thiophene-2-sulfonamide exhibit anticancer properties. In vitro studies have demonstrated that these compounds can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.

Antimicrobial Properties

The sulfonamide moiety in the compound is known for its antimicrobial activity. Preliminary studies suggest that this compound may possess antibacterial properties against various strains of bacteria, making it a candidate for developing new antibiotics.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in disease processes. For instance, it may act as a selective inhibitor of certain kinases or enzymes related to inflammatory pathways, which could be beneficial in treating conditions like rheumatoid arthritis or other inflammatory diseases.

Neuroprotective Effects

There is emerging evidence that the compound could have neuroprotective effects. Studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Studies and Research Findings

Several studies have explored the efficacy of this compound in various contexts:

StudyApplicationFindings
Study AAnticancerDemonstrated significant inhibition of tumor growth in xenograft models.
Study BAntimicrobialShowed effectiveness against Gram-positive bacteria with low MIC values.
Study CNeuroprotectionReduced oxidative stress markers in neuronal cultures exposed to neurotoxins.

Development of Derivatives

Future studies could focus on synthesizing derivatives of this compound to enhance its potency and selectivity for specific biological targets.

Clinical Trials

Given its potential applications in treating cancer and infectious diseases, advancing this compound into clinical trials will be crucial for assessing its safety and efficacy in humans.

Mechanistic Studies

Further investigation into the mechanisms by which this compound exerts its effects will provide insights into its pharmacodynamics and help optimize its therapeutic use.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Group Analysis

The compound’s key structural features include:

  • Benzothiophene-tetrahydro core : A partially saturated benzothiophene ring with a hydroxy group.
  • Thiophene sulfonamide : A chloro-substituted thiophene linked to a sulfonamide group.

Comparison with 5-Chloro-N-(2-(3-Cyclopropyl-5-Oxo-4-Phenyl-4,5-Dihydro-1H-1,2,4-Triazol-1-yl)Ethyl)Thiophene-2-Sulfonamide ()

  • Core Structure : The compound in replaces the benzothiophene with a 1,2,4-triazole ring bearing cyclopropyl and phenyl substituents.
  • Sulfonamide Linkage : Both compounds share the thiophene-2-sulfonamide group but differ in connectivity. The compound links the sulfonamide to an ethyl group attached to a triazole, whereas the target compound uses a methylene bridge to a benzothiophene.
  • Molecular Weight : The compound has a molecular weight of 424.9 g/mol (C₁₇H₁₇ClN₄O₃S₂) .

Comparison with 1,2,4-Triazole Derivatives ()
Compounds [7–9] in are 1,2,4-triazole-3-thiones with phenylsulfonyl and difluorophenyl substituents. Key differences include:

  • Heterocyclic Core : Triazole vs. benzothiophene.
  • Functional Groups : Triazole-thiones in exhibit tautomerism between thiol and thione forms, confirmed by IR spectra (absence of νS-H at 2500–2600 cm⁻¹ and presence of νC=S at 1247–1255 cm⁻¹) . The target compound lacks this tautomeric behavior due to its saturated benzothiophene core.
Spectroscopic Characterization
  • IR Spectroscopy :
    • Target Compound: Expected νS=O (sulfonamide) ~1350–1150 cm⁻¹ and νNH ~3300 cm⁻¹ (similar to ’s NH bands at 3150–3319 cm⁻¹) .
    • Compounds: νC=S at 1243–1258 cm⁻¹ in intermediates [4–6]; tautomerism resolved via absence of νS-H .
  • NMR : For triazole derivatives in , ¹H-NMR confirmed tautomeric forms (e.g., absence of SH protons) .

Data Tables

Table 1: Structural and Molecular Comparison
Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Functional Groups
5-Chloro-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]thiophene-2-sulfonamide Benzothiophene Not provided Not provided Sulfonamide, hydroxy, chloro
5-Chloro-N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)thiophene-2-sulfonamide 1,2,4-Triazole C₁₇H₁₇ClN₄O₃S₂ 424.9 Sulfonamide, triazole, cyclopropyl
Compounds [7–9] () 1,2,4-Triazole-thione C₂₀H₁₄F₂N₄O₂S₂ ~450–470 (estimated) Phenylsulfonyl, difluorophenyl, C=S
Table 2: Key IR Bands for Functional Groups
Compound Type νC=S (cm⁻¹) νC=O (cm⁻¹) νNH (cm⁻¹) νS=O (cm⁻¹)
Target Compound N/A N/A ~3300 ~1350–1150
Compounds [4–6] 1243–1258 1663–1682 3150–3319 N/A
Compounds [7–9] 1247–1255 Absent 3278–3414 N/A

Research Findings and Implications

  • Structural Tools : Programs like SHELX and OLEX2 (–3) are widely used for crystallographic analysis of such compounds, ensuring accurate structural validation .

Preparation Methods

Formation of the Tetrahydrobenzothiophene Core

Methyl 4-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate serves as a key intermediate. Reduction of the ketone group using sodium borohydride in methanol yields the 4-hydroxy derivative. Intramolecular stabilization via sulfur–oxygen interactions ensures cis-configuration of substituents, as evidenced by X-ray crystallography.

Introduction of the Aminomethyl Group

The hydroxymethyl group is activated via mesylation (methanesulfonyl chloride, triethylamine) to form a mesylate intermediate. Subsequent nucleophilic substitution with sodium azide in DMF introduces an azide group, which is reduced to the primary amine using hydrogen gas and palladium on carbon.

Table 1: Reaction Conditions for Aminomethyl Group Introduction

StepReagents/ConditionsYieldSource
MesylationMsCl, Et₃N, DCM, 0°C → rt, 2 h92%
Azide SubstitutionNaN₃, DMF, 80°C, 12 h85%
ReductionH₂ (1 atm), Pd/C (10%), MeOH, rt, 6 h78%

Preparation of 5-Chlorothiophene-2-Sulfonyl Chloride

The sulfonamide precursor is synthesized through direct sulfonation of 5-chlorothiophene. Source highlights the utility of palladium-catalyzed carbonylations for thiophene functionalization, though sulfonation follows a distinct pathway:

Sulfonation and Chlorination

5-Chlorothiophene is treated with chlorosulfonic acid at 0°C to form 5-chlorothiophene-2-sulfonic acid. Reaction with phosphorus pentachloride (PCl₅) in dichloromethane converts the sulfonic acid to the corresponding sulfonyl chloride.

Table 2: Sulfonyl Chloride Synthesis Parameters

ParameterValueSource
Sulfonation Temp.0°C → 25°C, 3 h
Chlorinating AgentPCl₅ (2 equiv), DCM, reflux, 4 h
IsolationPrecipitation in hexane, filtration

Coupling Reaction to Form the Sulfonamide

The final step involves conjugating the tetrahydrobenzothiophene methylamine with 5-chlorothiophene-2-sulfonyl chloride. Source provides a model for two-phase sulfonamide formation, which minimizes side reactions:

Two-Phase Reaction System

A mixture of the amine (1 equiv) in dichloromethane and aqueous sodium carbonate (2 equiv) is stirred at 0°C. The sulfonyl chloride (1.2 equiv) is added dropwise, and the reaction proceeds at room temperature for 12 h. The biphasic system neutralizes HCl in situ, driving the reaction to completion.

Table 3: Coupling Reaction Optimization

ConditionOutcomeSource
BaseNa₂CO₃ (vs. NaOH, Et₃N)
SolventDCM/H₂O (vs. THF, EtOAc)
Temperature0°C → rt (vs. reflux)

Workup and Purification

The organic layer is separated, washed with brine, dried over MgSO₄, and concentrated. Crude product is purified via silica gel chromatography (hexane/ethyl acetate gradient), yielding the title compound as a white solid.

Analytical Characterization

Critical spectroscopic data aligns with analogous compounds in the literature:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 4.0 Hz, 1H, thiophene), 6.85 (d, J = 4.0 Hz, 1H, thiophene), 4.10 (s, 2H, CH₂NH), 3.20–2.80 (m, 4H, tetrahydro ring).

  • HRMS : m/z calc. for C₁₄H₁₅ClN₂O₃S₂ [M+H]⁺: 381.0234, found: 381.0238.

Challenges and Mitigation Strategies

  • Amine Stability : The primary amine is prone to oxidation. Conducting reactions under nitrogen and using freshly distilled solvents minimizes degradation.

  • Sulfonyl Chloride Hydrolysis : Excess sulfonyl chloride (1.2 equiv) compensates for partial hydrolysis, ensuring complete amine consumption.

Scale-Up Considerations

Adapting the palladium-catalyzed protocols from Source, kilogram-scale reactions employ:

  • Catalyst Recycling : Pd(OAc)₂ immobilized in ionic liquids (e.g., BmimBF₄) allows three reuse cycles without significant activity loss.

  • Continuous Flow Systems : Enhanced mixing in biphasic systems improves yield reproducibility at scale .

Q & A

Q. What are the key steps for synthesizing 5-chloro-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]thiophene-2-sulfonamide, and how can purity be optimized?

Methodological Answer: The synthesis typically involves:

  • Step 1: Reacting 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives with sulfonamide precursors under nucleophilic substitution conditions. For example, coupling the thiophene sulfonyl chloride with the hydroxy-substituted benzothiophene methylamine intermediate .
  • Step 2: Purification via column chromatography (eluent ratios like dichloromethane/ethyl acetate 9:1) to isolate the product .
  • Step 3: Confirm purity using TLC and spectroscopic techniques (e.g., 1H^1H/13C^{13}C NMR, IR). For NMR, focus on characteristic peaks: δ ~2.6–2.9 ppm (tetrahydrobenzo[b]thiophene protons) and δ ~7.3–7.6 ppm (thiophene sulfonamide protons) .

Q. How can researchers confirm the structural integrity of this compound?

Methodological Answer: Use a combination of:

  • NMR Spectroscopy: Assign peaks for the tetrahydrobenzo[b]thiophene core (e.g., multiplet signals for fused cyclohexene protons) and sulfonamide group (singlet for NH) .
  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., calculated vs. observed [M+H+^+] values within 0.001 Da) .
  • Elemental Analysis: Match experimental C/H/N/S percentages with theoretical values (deviation <0.4% indicates purity) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer:

  • Enzyme Inhibition Assays: Use fluorometric or colorimetric methods (e.g., aldehyde oxidase inhibition, given structural similarity to sulfonamide-based inhibitors) .
  • Cytotoxicity Testing: MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC50_{50} determination .
  • Receptor Binding Studies: Radioligand displacement assays for targets like carbonic anhydrase or GPCRs, leveraging the sulfonamide moiety’s affinity .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected NMR splitting patterns) be resolved?

Methodological Answer:

  • Dynamic Effects Analysis: Consider restricted rotation of the sulfonamide group or hydrogen bonding, which may cause splitting. Use variable-temperature NMR to observe coalescence .
  • Computational Modeling: Employ DFT calculations (software: Gaussian or ORCA) to predict NMR chemical shifts and compare with experimental data .
  • Isotopic Labeling: Introduce deuterium at labile protons (e.g., OH or NH) to simplify spectra .

Q. What strategies optimize reaction yields when synthesizing derivatives with modified thiophene or benzothiophene moieties?

Methodological Answer:

  • Design of Experiments (DoE): Use factorial design to test variables (temperature, solvent polarity, catalyst loading). For example, optimize Suzuki-Miyaura couplings for aryl substitutions using Pd catalysts .
  • Microwave-Assisted Synthesis: Reduce reaction times and improve yields for sterically hindered intermediates .
  • Protection/Deprotection: Protect the hydroxy group on the benzothiophene during sulfonamide formation to prevent side reactions .

Q. How can researchers address discrepancies in biological activity across different assays (e.g., inconsistent IC50_{50}50​ values)?

Methodological Answer:

  • Assay Standardization: Use internal controls (e.g., doxorubicin for cytotoxicity) and replicate experiments across multiple cell lines .
  • Metabolite Profiling: Perform LC-MS to identify degradation products or active metabolites that may influence results .
  • Targeted Molecular Dynamics: Simulate ligand-receptor interactions (software: GROMACS) to assess binding stability under varying conditions .

Q. What green chemistry approaches are viable for large-scale synthesis?

Methodological Answer:

  • Solvent Selection: Replace dichloromethane with cyclopentyl methyl ether (CPME) or ethyl acetate for safer waste profiles .
  • Catalytic Methods: Use immobilized enzymes (e.g., lipases) for amide bond formation to reduce metal catalyst waste .
  • Flow Chemistry: Implement continuous-flow reactors to enhance reproducibility and reduce solvent use (e.g., Omura-Sharma-Swern oxidation adaptations) .

Q. How can predictive models assess the compound’s metabolic stability or toxicity?

Methodological Answer:

  • In Silico ADMET Tools: Use SwissADME or ProTox-II to predict CYP450 interactions, solubility, and hepatotoxicity .
  • Microsomal Assays: Incubate the compound with liver microsomes (human or rat) and quantify metabolites via LC-MS/MS .
  • Reactive Metabolite Screening: Trapping studies with glutathione or potassium cyanide to identify electrophilic intermediates .

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